molecular formula C21H21N3O2S B2375088 2-(4-methylphenoxy)-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide CAS No. 893949-71-8

2-(4-methylphenoxy)-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide

Cat. No. B2375088
CAS RN: 893949-71-8
M. Wt: 379.48
InChI Key: HWFSBNMAVSDHGF-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The presence of the acetamide group suggests that it might have some biological activity, as many drugs and bioactive molecules contain this group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring and the introduction of the acetamide group. Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic pyrazole ring and the acetamide group would likely have a significant impact on its overall structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamide group might make it more soluble in water .

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

The chemical structure of 2-(4-methylphenoxy)-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide, due to its complexity, can be analogous to compounds involved in the synthesis of coordination complexes. For instance, derivatives of pyrazole-acetamide have been used to construct novel Co(II) and Cu(II) coordination complexes. These complexes were characterized using various spectroscopic methods and demonstrated significant antioxidant activity. The study highlights the potential of these compounds in designing supramolecular architectures through hydrogen bonding and their application in antioxidant studies (Chkirate et al., 2019).

Flavoring Substance Evaluation

Although not directly related to the exact chemical mentioned, research into similar compounds, such as 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide, has been conducted to evaluate their use as flavoring substances in food. These studies focus on assessing the safety and dietary exposure levels of such compounds, ensuring they meet health standards for consumption (Younes et al., 2018).

Chemoselective Acetylation in Drug Synthesis

The chemoselective acetylation of amino groups, akin to the functional groups in the mentioned compound, plays a crucial role in the synthesis of intermediates for antimalarial drugs. Such processes utilize catalysts to achieve specific reactions, offering insights into reaction mechanisms and kinetics, which are vital for the pharmaceutical industry (Magadum & Yadav, 2018).

Novel Synthesis Approaches and Biological Activities

Research into compounds containing the pyrazole ring or similar structures has led to the discovery of new synthetic methods and the exploration of their biological activities. Such studies provide a foundation for developing new therapeutic agents, highlighting the versatility and potential of these compounds in medicinal chemistry (Fuloria et al., 2014).

Mechanism of Action

The mechanism of action would depend on the biological activity of the compound. Many drugs with similar structures work by interacting with enzymes or receptors in the body .

Future Directions

Future research on this compound could involve studying its biological activity, developing methods for its synthesis, and investigating its physical and chemical properties .

properties

IUPAC Name

2-(4-methylphenoxy)-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c1-14-3-7-16(8-4-14)24-21(18-12-27-13-19(18)23-24)22-20(25)11-26-17-9-5-15(2)6-10-17/h3-10H,11-13H2,1-2H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWFSBNMAVSDHGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)COC4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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